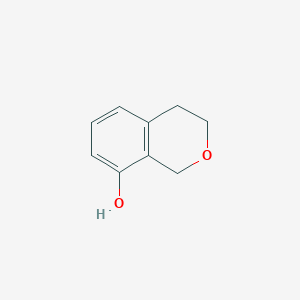

Isochroman-8-ol

Description

Significance of Isochroman (B46142) Scaffolds in Natural Products and Synthetic Chemistry

The isochroman scaffold, a bicyclic system consisting of a fused benzene (B151609) and pyran ring, is a privileged structure in chemistry. ontosight.ai This motif is present in a wide array of bioactive natural products and synthetic compounds, demonstrating a vast range of biological properties. researchgate.net Their presence in natural sources like fungi and olive oil highlights their diverse roles in nature. researchgate.net

In synthetic chemistry, isochromans are highly valued as versatile building blocks for creating complex molecules. researchgate.netguidechem.com The development of efficient and stereoselective methods to synthesize isochroman derivatives is a significant area of research. researchgate.net One of the most direct methods for their preparation is the oxa-Pictet-Spengler reaction, which involves the cyclization of β-phenylethanols with aldehydes. rsc.orgnih.gov Recent advancements have expanded the scope of this reaction, for instance, by using epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP), allowing for the creation of densely functionalized isochromans under mild conditions. rsc.orgrsc.org This method is notable for its speed and broad functional group tolerance. rsc.orgrsc.org

The isochroman framework is also closely related to isocoumarins and dihydroisocoumarins, which can be formed by the oxidation of the isochroman core. wixsite.com These related compounds are also important synthetic intermediates for a variety of heterocyclic and aromatic compounds. wixsite.com

Table 1: Examples of Natural Products and Pharmaceuticals with an Isochroman Scaffold

| Compound Class | Significance |

|---|---|

| Pyranonaphthoquinones | A class of compounds, including monomeric and dimeric examples, that feature a naphtho[2,3-c]pyran-5,10-dione skeleton and exhibit bioreductive alkylating properties. core.ac.uk |

| Fungal Metabolites | Many isochromans isolated from fungi display a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. researchgate.net |

| Olive Oil Components | Compounds containing the isochroman structural unit are found in olive oil. researchgate.net |

Research Trajectories and Academic Relevance of Isochroman-8-ol and its Derivatives

Research into this compound and its derivatives is driven by their potential applications in medicinal chemistry and materials science. ontosight.airesearchgate.net The core isochroman structure is a key component in compounds studied for antioxidant, anti-inflammatory, antimicrobial, antihypertensive, and antitumor activities. ontosight.ainih.gov

Synthetic efforts are focused on creating novel isochroman derivatives with enhanced or specific properties. For example, a derivative of this compound, 6-Methoxy-3,7-dimethylthis compound, has been investigated for its potential biological activities. ontosight.ai The synthesis of various substituted isochromans is often achieved through methods like the oxa-Pictet–Spengler cyclization, which can be catalyzed by various acids, including recyclable heterogeneous catalysts. researchgate.net

The creation of complex isochroman structures, such as those with axial chirality or those fused with other molecular frameworks like fullerenes, represents a frontier in this field. mdpi.comacs.org Researchers have successfully synthesized bis-isochroman scaffolds with both central and axial chirality, a first in the field, opening new avenues for stereochemical studies. mdpi.com Furthermore, the palladium-catalyzed reaction of alcohols with mdpi.comfullerene has led to the formation of novel mdpi.comfullerene-fused isochroman derivatives. acs.org

The development of synthetic methodologies remains a key focus. An efficient route for preparing 1C-aryl/alkyl 2C-branched sugar-fused isochroman derivatives involves the reaction of a homoallylic alcohol with various aldehydes, catalyzed by BF3·OEt2. unideb.hu Additionally, optically active 1,3-disubstituted isochroman derivatives have been prepared for pharmacological and stereochemical analysis through the acid-catalyzed oxa-Pictet-Spengler reaction of 1-aryl-propan-2-ol derivatives with aromatic aldehydes.

Table 2: Key Data for Isochroman

| Property | Value |

|---|---|

| Chemical Formula | C9H10O |

| CAS Number | 493-05-0 |

| Appearance | Clear colorless to yellowish liquid |

| Molecular Weight | 134.17 g/mol |

| Vapour Pressure | 0.112mmHg at 25°C |

| Solubility | Slightly soluble in water |

Data sourced from reference guidechem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromen-8-ol |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2 |

InChI Key |

GQFUKDAITCYBJN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C=CC=C2O |

Origin of Product |

United States |

Chemical Synthesis and Methodologies for Isochroman 8 Ol and Its Analogs

Strategies for Isochroman (B46142) Ring System Construction

The construction of the isochroman ring system is primarily achieved through intramolecular cyclization reactions that form the core tetrahydropyran (B127337) ring fused to a benzene (B151609) ring. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

The Oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of isochromans. researchgate.net It involves the acid-promoted cyclization of a β-arylethanol with an aldehyde or its equivalent. researchgate.net This reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the isochroman ring. nsf.gov The versatility of this reaction is demonstrated by the wide range of aldehydes and β-arylethanols that can be employed, leading to a diverse array of substituted isochromans. researchgate.net

The traditional Oxa-Pictet-Spengler reaction is typically catalyzed by strong Brønsted or Lewis acids. researchgate.netresearchgate.net Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH), and Lewis acids like titanium tetrachloride (TiCl4), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4) have been commonly used to promote the reaction. researchgate.netliv.ac.uk These catalysts facilitate the formation of the key oxocarbenium ion intermediate from the hemiacetal formed between the β-arylethanol and the aldehyde. nsf.gov However, these traditional methods often require harsh reaction conditions, such as high temperatures and long reaction times, and may not be compatible with sensitive functional groups. liv.ac.uk More recently, milder and more efficient catalysts have been developed. For instance, bismuth(III) triflate (Bi(OTf)3) has been shown to be a non-toxic and easy-to-handle catalyst for the synthesis of substituted isochromans. researchgate.netliv.ac.uk Interestingly, the catalytic activity of Bi(OTf)3 is enhanced by trace amounts of water, suggesting that the true catalyst may be triflic acid (TfOH) generated in situ. researchgate.netliv.ac.uk Iron(II) triflate (Fe(OTf)2) has also emerged as a highly efficient and environmentally benign catalyst for this transformation, providing high yields of 1-substituted isochromans under mild conditions. liv.ac.uk

Table 1: Comparison of Acid Catalysts in Oxa-Pictet-Spengler Reaction

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids (HCl, p-TsOH) | High temperature, long reaction times | Readily available | Harsh conditions, corrosive |

| Lewis Acids (TiCl4, AlCl3, SnCl4) | Varies, often stoichiometric amounts | Effective for many substrates | Moisture sensitive, produce stoichiometric waste |

| Bismuth(III) triflate (Bi(OTf)3) | Mild conditions, tolerant of water | Non-toxic, easy to handle | Can be expensive |

| Iron(II) triflate (Fe(OTf)2) | Mild conditions (e.g., 70°C), low catalyst loading | Cheap, environmentally benign | May require inert atmosphere for some substrates |

A significant advancement in the Oxa-Pictet-Spengler reaction involves the use of epoxides as surrogates for aldehydes. rsc.orgresearchgate.net This variant dramatically expands the scope and increases the rate of the reaction, often proceeding to completion in under an hour at room temperature. rsc.orgresearchgate.net The use of hexafluoroisopropanol (HFIP) as a solvent is crucial in this approach, as it facilitates the initial Meinwald rearrangement of the epoxide to an aldehyde in situ. rsc.org This strategy allows for the use of a broader range of electrophiles, including those equivalent to ketones and aliphatic aldehydes, which are often challenging substrates in the traditional Oxa-Pictet-Spengler reaction. rsc.orgresearchgate.net Furthermore, this method is compatible with a wider variety of β-phenylethanols, including those with modest electronic deactivation and significant substitution. rsc.orgresearchgate.net The reaction products can be readily derivatized in the same pot, highlighting the synthetic utility of this approach. rsc.org

Table 2: Scope Expansion using Epoxides in Isochroman Synthesis

| Feature | Traditional Aldehyde-based Method | Epoxide-based Method |

|---|---|---|

| Electrophile Scope | Largely limited to benzaldehyde (B42025) derivatives | Expanded to include equivalents of ketones and aliphatic aldehydes |

| Nucleophile Scope | Generally requires electron-rich β-phenylethanols | Tolerates modestly deactivated and highly substituted β-phenylethanols |

| Reaction Conditions | Often requires high temperatures and long reaction times | Fast reaction times (<1 h) at room temperature |

| Solvent | Various organic solvents | Hexafluoroisopropanol (HFIP) is key |

To address the challenges associated with catalyst separation and recycling in homogeneous catalysis, heterogeneous catalysts have been developed for the Oxa-Pictet-Spengler reaction. semanticscholar.orgresearchgate.net Among these, heteropolyacid (HPA)-based ionic liquids have emerged as highly efficient and recyclable green catalysts. semanticscholar.orgrsc.orgnih.gov For example, a catalyst synthesized from Keggin-type polyoxometalate (H3PMo12O40) and a vitamin B1 analog, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium (HEMT), has been successfully employed. semanticscholar.orgrsc.orgnih.gov This catalyst, [HEMTH]H2[PMo12O40], facilitates the Oxa-Pictet-Spengler cyclization of arylethanols and aldehydes in excellent yields under moderate conditions, using dimethyl carbonate (DMC) as a green solvent. semanticscholar.orgresearchgate.netrsc.org A key advantage of this system is the ease of catalyst recovery and reuse; the catalyst can be recycled multiple times without a significant loss of activity. semanticscholar.orgrsc.orgnih.gov This approach is also scalable, demonstrating its potential for practical applications. semanticscholar.orgresearchgate.net Zeolites, such as a modified small-pore size zeolite E4, have also been investigated as simple, cheap, and environmentally friendly heterogeneous catalysts for this reaction. researchgate.net

Table 3: Performance of a Heteropolyacid Ionic Liquid Catalyst

| Feature | Details |

|---|---|

| Catalyst | [HEMTH]H2[PMo12O40] |

| Reactants | Arylethanols and aldehydes |

| Solvent | Dimethyl carbonate (DMC) |

| Yields | Excellent |

| Recyclability | Can be recycled at least 8 times without significant loss of activity. semanticscholar.orgrsc.orgnih.gov |

| Scalability | Applicable in gram-scale reactions. semanticscholar.orgresearchgate.net |

Transition metal catalysis offers powerful and often more direct routes to the isochroman core through C-H activation strategies. These methods avoid the need for pre-functionalized starting materials and can provide access to unique substitution patterns.

Palladium catalysis has been instrumental in the development of novel C-H activation/cyclization reactions for the synthesis of isochromans. One notable approach involves the palladium(II)-catalyzed allylic C-H oxidation of terminal olefins. nih.govnih.gov This method, often utilizing a bis-sulfoxide ligand and a Lewis acid co-catalyst, allows for the direct synthesis of chroman and isochroman motifs. nih.gov A significant advantage of this strategy is the ability to achieve high levels of enantioselectivity through the use of chiral ligands, such as chiral aryl sulfoxide-oxazoline (ArSOX) ligands. nih.gov This enantioselective variant provides access to chiral isochroman motifs with high asymmetric induction. nih.gov

Another powerful palladium-catalyzed strategy involves the C-H activation/C-C coupling of arenes with oxiranes. acs.org This reaction can proceed at room temperature without additives and tolerates a wide range of functional groups, affording the products in good to excellent yields. acs.org When N-methoxybenzamide is used as the arene component, 3-substituted isochroman-1-ones can be obtained in a one-pot process. acs.org Kinetic isotope effect experiments suggest that C-H bond activation is the rate-determining step in this transformation. acs.org Furthermore, palladium-catalyzed hydroxyl-directed C-H activation/C-O cyclization of benzyl (B1604629) alcohols has been utilized to synthesize fullerene-fused isochroman derivatives. acs.org

Ruthenium-Mediated Isomerisation and Ring-Closing Metathesis

Electrochemical Approaches

Electrochemical synthesis offers a green and efficient alternative for C-H functionalization, avoiding the need for chemical oxidants. x-mol.netacs.org An electrochemical cross-dehydrogenative coupling (CDC) reaction has been developed for the direct synthesis of α-substituted isochromans. x-mol.netorganic-chemistry.org This method facilitates the direct activation of the C(sp³)–H bond adjacent to the oxygen atom of the isochroman ring. acs.org

The reaction couples isochroman with various partners, such as unactivated ketones or azoles. x-mol.netmdpi.com The process is characterized by high atom economy and mild conditions. acs.org In many cases, methanesulfonic acid (MsOH) serves as both the electrolyte and the catalyst, simplifying the procedure and enhancing its environmental friendliness. x-mol.netacs.org This catalyst- and oxidant-free approach can be conducted at room temperature and is scalable, demonstrating its potential for practical applications in synthesizing biologically relevant molecules. acs.orgmdpi.com

Table 3: Electrochemical Cross-Dehydrogenative Coupling of Isochroman

| Coupling Partner | Conditions | Key Features | Product | Reference |

| Unactivated Ketones | Methanesulfonic acid (MsOH) as electrolyte and catalyst | Chemical oxidant-free, high atom economy | α-substituted isochromans | x-mol.netacs.orgorganic-chemistry.org |

| Azoles | Catalyst- and oxidant-free, room temperature | Green and efficient C-N bond formation | 1-(isochroman-1-yl)-1H-azoles | mdpi.com |

Other Cyclization and Annulation Strategies

Beyond the aforementioned metal-catalyzed and electrochemical methods, several other cyclization and annulation strategies are employed for the synthesis of the isochroman core.

One classic and versatile method is the Oxa-Pictet-Spengler cyclization . researchgate.net This reaction involves the condensation of a 2-arylethanol derivative with an aldehyde or ketone in the presence of an acid catalyst to yield the isochroman ring system. researchgate.net The reaction is a powerful tool for creating substituted 3,4-dihydro-1H-2-benzopyrans and has been applied in the stereoselective synthesis of complex natural products. researchgate.net

Another modern approach involves the use of N-heterocyclic carbene (NHC) catalysis . acs.org This strategy generates o-quinodimethane (o-QDM) intermediates from precursors like 2-(bromomethyl)benzaldehydes. These highly reactive intermediates can then undergo a [4+2] annulation with various ketones (e.g., phenylglyoxylates, isatins) to afford functionalized 1-isochromanones, which are oxidized derivatives of the isochroman skeleton. acs.org

Furthermore, the cyclization of 2-alkynylbenzamides serves as a versatile route to various oxygen- and nitrogen-containing heterocycles. chim.it Depending on the reaction conditions and the nature of the nucleophile, these substrates can undergo O-cyclization from the amide's oxygen atom to form isochromene cores, or N-cyclization to produce isoindolinone structures. chim.it

Stereoselective Synthesis of Isochroman-8-ol Derivatives

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral isochromans is crucial, given their presence in biologically active molecules.

A significant advancement is the rhodium-catalyzed C–H insertion of donor/donor carbenes . rsc.org Using a chiral rhodium catalyst, such as Rh₂(R-PTAD)₄, this method allows for the synthesis of a range of isochroman derivatives in good yields with excellent diastereo- and enantioselectivity. This approach is particularly noteworthy as it successfully avoids the Stevens rearrangement, a common side reaction that often plagues the formation of six-membered rings via C-H insertion. rsc.org

Another effective strategy is the chemoenzymatic resolution of racemic mixtures. For instance, racemic 5,8-dimethoxy-isochroman-4-ol can be acetylated to form the corresponding acetate (B1210297). A lipase (B570770) enzyme is then used to stereospecifically deacetylate one enantiomer, leaving the other acetylated enantiomer untouched. core.ac.uk This allows for the separation of the two enantiomers, providing access to enantiomerically pure isochroman-ol derivatives. core.ac.uk

Copper-catalyzed reactions have also emerged as a valuable tool. Chiral copper-hydride catalysts can be used for the intermolecular carboetherification of alkenols to produce enantio-enriched isochroman units with high enantioselectivity. rsc.org

Table 4: Enantioselective Synthesis of Isochroman Derivatives

| Methodology | Catalyst/Enzyme | Key Feature | Product | ee/Yield | Reference |

| C-H Insertion | Rh₂(R-PTAD)₄ | Forms 6-membered ring, avoids rearrangement | Chiral Isochromans | High ee | rsc.org |

| Chemoenzymatic Resolution | Lipase | Stereospecific deacetylation | Enantiopure 5,8-dimethoxy-isochroman-4-ol | - | core.ac.uk |

| Carboetherification | Chiral Copper Catalyst | Intermolecular cyclization of alkenols | Enantio-enriched Isochromans | High ee | rsc.org |

Diastereoselective Synthesis

Diastereoselective synthesis refers to chemical reactions that preferentially produce one diastereomer over others. Since diastereomers possess distinct physical and chemical properties, controlling their formation is a key objective in stereoselective synthesis. For the isochroman framework, controlling the relative stereochemistry of substituents, particularly at the C1, C3, and C4 positions, is of primary importance.

A highly effective method for the diastereoselective construction of the isochroman skeleton involves the copper(II)-catalyzed transformation of alcohol-tethered enones and diazo compounds. rsc.org This process is proposed to occur through the intramolecular Michael-type trapping of an oxonium ylide intermediate generated in situ. rsc.org The copper(II) catalyst is thought to play a dual role by first catalyzing the decomposition of the diazo compound and then activating the enone unit for the subsequent reaction. rsc.org This methodology allows for the rapid assembly of 3,4-substituted isochromans with excellent diastereoselectivities under mild conditions. rsc.org

Another significant approach is the oxa-Pictet-Spengler cyclization, a powerful tool for creating polysubstituted isochromans. researchgate.net This reaction can be performed diastereoselectively to yield 1,3-disubstituted isochromans. researchgate.net For instance, the cyclization of an axially chiral isochroman/1-arylpropan-2-ol conjugate can diastereoselectively establish a new stereocenter at the C-1′ position. mdpi.com Furthermore, Friedel-Crafts and oxa-Pictet-Spengler reactions mediated by triflic acid have been used to synthesize hexahydrobenzo[de]isochromanes with high stereoselectivity. researchgate.net

Table 1: Examples of Diastereoselective Synthesis of 3,4-Substituted Isochromans rsc.orgThis table illustrates the results from a copper(II)-catalyzed approach, showing the effective control over diastereoselectivity.

| Enone Substrate | Diazo Compound | Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|---|

| (E)-4-(2-(hydroxymethyl)phenyl)but-3-en-2-one | Methyl 2-diazoacetate | Cu(OTf)₂ | DCE | >20:1 | 95% |

| (E)-1-(2-(hydroxymethyl)phenyl)-3-phenylprop-2-en-1-one | Methyl 2-diazoacetate | Cu(OTf)₂ | DCE | >20:1 | 90% |

| (E)-4-(2-(hydroxymethyl)phenyl)but-3-en-2-one | Ethyl 2-diazo-2-phenylacetate | Cu(OTf)₂ | DCE | >20:1 | 93% |

| (E)-4-(2-(hydroxymethyl)-5-methoxyphenyl)but-3-en-2-one | Methyl 2-diazoacetate | Cu(OTf)₂ | DCE | >20:1 | 94% |

Chiral Resolution Techniques (e.g., Enzymatic Kinetic Resolution)

Chiral resolution is the process of separating a racemic mixture (an equal mixture of two enantiomers) into its individual, enantiomerically pure components. libretexts.org Since enantiomers have identical physical properties, their separation is challenging and typically requires the use of a chiral agent or environment. libretexts.orgnumberanalytics.com This converts the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.org

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to resolve racemic mixtures. mdpi.com In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer. mdpi.com Lipases and alcohol dehydrogenases are commonly employed for this purpose. researchgate.netresearchgate.net

A notable application of this technique is the resolution of racemic diastereoisomeric thymine (B56734) derivatives of isochroman. researchgate.net In this case, the resolution was achieved through a transesterification reaction catalyzed by lipases, yielding products with moderate enantiomeric excesses (ee). researchgate.net The efficiency of EKR is highly dependent on factors like the choice of enzyme, solvent, and acylating agent. mdpi.com For example, in the resolution of a β-blocker building block, a system using Candida rugosa lipase, isopropenyl acetate as the acyl donor, and a toluene/ionic liquid two-phase medium was found to be highly effective, achieving a high enantiomeric excess of the product (eeₚ = 96.17%) and an enantioselectivity value (E) of 67.5. mdpi.com

Alcohol dehydrogenases (ADHs) are also used for the chemoenzymatic synthesis of enantiomerically pure isochroman derivatives. researchgate.net Enantiocomplementary ADHs can provide access to both (R) and (S) enantiomers of arylpropanols, which are key precursors for the subsequent synthesis of syn-configured 1-aryl-3-methylisochroman derivatives with excellent enantiomeric excess (>99% ee). researchgate.net

Chromatographic Resolution

Besides EKR, chromatographic methods using chiral stationary phases (CSPs) are powerful tools for separating enantiomers. numberanalytics.comresearchgate.net High-performance liquid chromatography (HPLC) with chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can effectively separate isochroman enantiomers and diastereomers. mdpi.comresearchgate.net This technique was successfully used to separate atropodiastereomeric bis-isochroman heterodimers that could not be separated by standard column chromatography. mdpi.com

Table 2: Representative Data from an Enzymatic Kinetic Resolution Study mdpi.comThis table showcases key parameters used to evaluate the effectiveness of an EKR process for a model compound.

| Enzyme | Acylating Agent | Reaction Medium | Conversion (C) | Product Enantiomeric Excess (eeₚ) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| Candida rugosa MY | Isopropenyl acetate | Toluene / [EMIM][BF₄] | 28.2% | 96.2% | 67.5 |

| Candida rugosa MY | Vinyl acetate | Toluene / [EMIM][BF₄] | 16.5% | 88.9% | 16.1 |

| Candida rugosa OF | Isopropenyl acetate | Toluene | 12.8% | 74.2% | 7.3 |

| Candida rugosa OF | Isopropenyl acetate | Dichloromethane | 10.3% | 65.4% | 5.1 |

Regioselective Functionalization of the Isochroman Core

Regioselective functionalization involves introducing a chemical group at a specific position on a molecule. For the isochroman core, developing methods to functionalize specific sites, such as the C1 position, is crucial for synthesizing diverse analogs.

A highly effective strategy for the regioselective functionalization of the isochroman core is the direct cross-dehydrogenative coupling (CDC) reaction at the C1 position. acs.org This method allows for the introduction of various nucleophiles, including indoles, pyrroles, and electron-rich arenes, onto the isochroman ring. acs.org The reaction can be catalyzed by simple and inexpensive metal salts, with both iron and copper catalysts proving effective. acs.org Depending on the specific indole (B1671886) derivative used as the nucleophile, either iron or copper may provide a better yield, though copper catalysis is often favored. acs.org This approach is versatile and can be applied to both protected and unprotected isochroman precursors. acs.org

Another approach involves the silver-catalyzed domino hydroarylation/cycloisomerization of ortho-alkynylbenzaldehydes. researchgate.net This reaction provides a regioselective route to aryl-functionalized 1H-isochromene derivatives, which are closely related to the isochroman skeleton. The process proceeds through a chemo- and regioselective 6-endo-cyclization, yielding the desired products in good to excellent yields under mild conditions. researchgate.net

Table 3: Comparison of Iron and Copper Catalysis in the C1-Indolation of N-Boc THIQ and Isochroman acs.orgThis table compares the yields for the functionalization of N-Boc-protected tetrahydroisoquinoline (a related structure) and isochroman with various indoles, highlighting the complementary nature of iron and copper catalysts.

| Substrate | Indole Derivative | Catalyst | Yield |

|---|---|---|---|

| N-Boc THIQ | Indole | Fe(NO₃)₃·9H₂O | 81% |

| N-Boc THIQ | Indole | Cu(NO₃)₂·3H₂O | 98% |

| N-Boc THIQ | 5-Methoxyindole | Fe(NO₃)₃·9H₂O | 88% |

| N-Boc THIQ | 5-Methoxyindole | Cu(NO₃)₂·3H₂O | 99% |

| N-Boc THIQ | 6-Chloroindole | Fe(NO₃)₃·9H₂O | 95% |

| N-Boc THIQ | 6-Chloroindole | Cu(NO₃)₂·3H₂O | 92% |

| Isochroman | 1,2-Dimethoxybenzene | Fe(NO₃)₃·9H₂O | 94% |

| Isochroman | 1,2-Dimethoxybenzene | Cu(NO₃)₂·3H₂O | 84% |

Spectroscopic and Structural Characterization of Isochroman 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for Nuclear Magnetic Resonance (NMR) data, including ¹H NMR, ¹³C NMR, and various two-dimensional techniques, for Isochroman-8-ol did not yield specific results for the parent compound.

¹H NMR and ¹³C NMR for Core Structure Elucidation

No peer-reviewed studies or databases containing the ¹H NMR and ¹³C NMR spectra specifically for this compound could be located. While a doctoral thesis from ETH Zürich provides detailed NMR data for a related but more complex molecule, 3,7-Dimethyl-isochroman-1,8-diol, this information is not directly applicable to the unsubstituted this compound. ethz.ch The substitution pattern and additional hydroxyl group in the derivative significantly alter the chemical shifts and coupling constants compared to the parent compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Similarly, no information regarding two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound is available in the searched scientific literature. Such analyses are crucial for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations within the molecule, which would confirm its connectivity and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis for structural elucidation, is not available for this compound. A patent document mentions this compound as a reactant in a synthesis but does not provide any of its own characterization data. google.com The HRMS data found was for a different compound, C₁₁H₁₂O₃. ethz.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound, which would confirm the presence of key functional groups such as the hydroxyl (-OH) and the ether (C-O-C) linkages, could not be found. The IR data available is for 3,7-Dimethyl-isochroman-1,8-diol, which shows characteristic absorptions for its structure but cannot be accurately extrapolated to this compound. ethz.ch

UV-Visible Spectroscopy for Chromophore Characterization

There are no published UV-Visible spectroscopy data for this compound. This analysis would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic ring system.

X-ray Crystallography for Absolute Configuration Determination

No crystallographic data for this compound has been deposited in crystallographic databases. An X-ray crystal structure would provide the definitive, three-dimensional arrangement of atoms in the solid state and would be the gold standard for confirming its molecular structure.

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy) for Molecular Interactions

In the structural elucidation of complex organic molecules like this compound, advanced spectroscopic techniques are indispensable. While foundational methods like NMR and mass spectrometry provide the skeletal framework and connectivity, techniques such as Raman spectroscopy, often coupled with computational chemistry, offer deeper insights into the molecule's vibrational characteristics and the subtle effects of molecular interactions.

Raman spectroscopy is a non-destructive analytical technique that probes the vibrational modes of a molecule. scielo.br When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the energy of the molecule's vibrational modes. scielo.br This provides a distinct chemical fingerprint, revealing information about chemical structure, phase, crystallinity, and molecular interactions. scielo.br

For complex molecules, interpreting the wealth of data from a Raman spectrum can be challenging. To overcome this, researchers often employ computational methods, such as Density Functional Theory (DFT), to model the molecule's vibrational frequencies. rsc.orgresearchgate.net These theoretical calculations provide a predicted spectrum that can be compared with experimental results, allowing for a more precise assignment of vibrational modes. rsc.orgresearchgate.net This combined experimental and theoretical approach is a powerful strategy for the structural characterization of complex organic molecules. researchgate.net

While specific experimental Raman data for this compound is not extensively available in published literature, a comprehensive vibrational analysis has been conducted on the parent compound, isochroman (B46142). researchgate.net This study utilized both experimental Raman spectroscopy and DFT calculations (with B3LYP and B3PW91 functionals) to perform a complete assignment of the vibrational modes of the isochroman molecule. researchgate.net The excellent agreement between the calculated and experimental data validates the use of these computational methods for the isochroman system. researchgate.net

The introduction of an -OH group at the C-8 position, as in this compound, would be expected to introduce new vibrational modes and perturb the existing modes of the isochroman core, particularly those of the aromatic ring. For instance, characteristic O-H stretching and bending vibrations would appear in the spectrum. Furthermore, the potential for intra- and intermolecular hydrogen bonding involving the hydroxyl group could be studied by analyzing shifts in the corresponding vibrational frequencies.

Below are tables representing a selection of the theoretically calculated Raman active vibrational modes for the parent isochroman molecule, based on DFT (B3LYP/6-311G**) calculations. researchgate.net These data provide a foundational understanding of the vibrational characteristics of the isochroman core structure. The addition of a substituent like the hydroxyl group in this compound would modify this spectral fingerprint.

Table 1: Calculated Raman Active Vibrational Frequencies for Aromatic Ring Modes of Isochroman

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3065 | C-H stretch |

| 3058 | C-H stretch |

| 3025 | C-H stretch |

| 1609 | C-C stretch |

| 1587 | C-C stretch |

| 1491 | C-C stretch |

| 1455 | C-C stretch |

| 1218 | C-H in-plane bend |

| 1159 | C-H in-plane bend |

| 1047 | Ring breathing |

| 821 | C-H out-of-plane bend |

Data sourced from theoretical calculations on the isochroman molecule. researchgate.net

Table 2: Calculated Raman Active Vibrational Frequencies for Aliphatic and Ether Modes of Isochroman

| Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 2938 | CH₂ asymmetric stretch |

| 2928 | CH₂ symmetric stretch |

| 2879 | CH₂ asymmetric stretch |

| 2848 | CH₂ symmetric stretch |

| 1445 | CH₂ scissoring |

| 1355 | CH₂ wagging |

| 1271 | CH₂ twisting |

| 1091 | C-O-C asymmetric stretch |

| 945 | C-O-C symmetric stretch |

Data sourced from theoretical calculations on the isochroman molecule. researchgate.net

The analysis of these vibrational modes through Raman spectroscopy, guided by theoretical calculations, allows for a detailed understanding of the structural and electronic environment within the molecule. For this compound, this approach would be crucial for characterizing the influence of the hydroxyl group on the isochroman framework and for studying its participation in molecular interactions.

Biological Activities and Mechanistic Investigations of Isochroman 8 Ol and Derivatives in Vitro and Non Human Models

Antioxidant Activity and Oxidative Stress Modulation

The capacity of isochroman (B46142) derivatives to counteract oxidative stress has been a primary focus of research. This activity is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups, which enable them to neutralize reactive oxygen species (ROS) and other free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. mdpi.combioline.org.br In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

Studies on synthetic hydroxy-1-aryl-isochroman derivatives have demonstrated a clear structure-activity relationship. The radical scavenging capacity was shown to be dependent on the number of hydroxyl groups on the molecule. researchgate.net A derivative with four hydroxyl groups (ISO-4) was found to be a significantly better scavenger of the DPPH radical than derivatives with three (ISO-3) or two (ISO-2) hydroxyl groups. researchgate.net The fully methoxylated derivative (ISO-0), lacking free hydroxyl groups, showed no reactivity with DPPH. researchgate.net Notably, all tested hydroxy-isochromans exhibited a more potent scavenging effect than Trolox, a water-soluble analog of vitamin E. researchgate.netmdpi.com

Table 1: DPPH Radical Scavenging Activity of Isochroman Derivatives EC50 represents the concentration required to scavenge 50% of DPPH radicals.

| Compound | Number of OH Groups | DPPH Scavenging Activity (EC50 in µM) |

| ISO-4 | 4 | 10.3 |

| ISO-3 | 3 | 22.4 |

| ISO-2 | 2 | 25.1 |

| ISO-0 | 0 | Inactive |

| Trolox | N/A | >25.1 |

Data sourced from Lorenz et al., 2007. researchgate.net

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, which leads to cell damage. wikipedia.orgplos.org The thiobarbituric acid reactive substances (TBARS) assay is frequently used to measure the end products of lipid peroxidation, such as malondialdehyde (MDA). plos.orgresearchgate.net

In a key study, the protective effects of hydroxy-1-aryl-isochroman derivatives against lipid peroxidation were investigated using isolated rat brain mitochondria subjected to oxidative stress. tandfonline.comnih.gov The results showed that derivatives with two, three, and four hydroxyl groups (ISO-2, ISO-3, and ISO-4) provided remarkable protection against the formation of TBARS. tandfonline.comresearchgate.net At a concentration of 25 µM, these compounds reduced lipid peroxidation to the minimal level achieved with the chelating agent EDTA, and were significantly more protective than the established antioxidant Trolox at the same concentration. tandfonline.com In contrast, the non-hydroxylated derivative, ISO-0, offered no protection. tandfonline.comnih.gov This highlights the critical role of the hydroxyl moieties in preventing oxidative damage to mitochondrial membranes. nih.gov

Table 2: Protective Effect of Isochroman Derivatives Against Lipid Peroxidation in Rat Brain Mitochondria Lipid peroxidation measured as TBARS formation, with 100% representing the level of peroxidation in the untreated control group.

| Compound (at 25 µM) | TBARS Formation (% of Control) |

| Control (DMSO) | 100% |

| ISO-4 | ~15% |

| ISO-3 | ~15% |

| ISO-2 | ~15% |

| ISO-0 | ~100% |

| Trolox | ~60% |

Data sourced from Zeh et al., 2008. tandfonline.com

Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS), such as nitric oxide (NO), and the ability of the biological system to detoxify them. ukrbiochemjournal.orgnih.gov Overproduction of NO by activated microglia, the resident immune cells of the central nervous system, can contribute to neuroinflammatory conditions.

The ability of hydroxy-1-aryl-isochroman derivatives to mitigate nitrosative stress has been evaluated in activated microglia cell cultures. tandfonline.comnih.gov Interestingly, the structure-activity relationship for reducing NO production was different from that observed for antioxidant activity. The fully methoxylated derivative, ISO-0, which was inactive in antioxidant assays, was the most potent inhibitor of microglial nitric oxide production. nih.govresearchgate.net The hydroxylated derivatives ISO-2 and ISO-4 had a less pronounced effect, while ISO-3 was ineffective. nih.govresearchgate.net These findings suggest that while the hydroxyl groups are crucial for direct radical scavenging, other structural features are responsible for modulating cellular pathways involved in RNS production. tandfonline.com

Protection Against Lipid Peroxidation in Cellular and Subcellular Models

Anti-inflammatory Effects

Beyond direct antioxidant action, isochroman derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways and the production of inflammatory mediators.

The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated by cellular danger signals, triggers the maturation and release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netplos.org Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. nih.govcam.ac.uk

A study investigating a specific derivative, 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol, demonstrated its ability to attenuate ulcerative colitis in a mouse model by specifically targeting the NLRP3 inflammasome. researchgate.net The activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation. researchgate.net The ability of an isochroman derivative to inhibit this pathway in an animal model points to a significant mechanism for its anti-inflammatory effects.

Pro-inflammatory cytokines are signaling molecules that promote inflammation. nih.gov Key examples include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. reumatologiaclinica.orgnih.govmdpi.com The inhibition of these cytokines is a major goal in anti-inflammatory drug development.

Research has shown that isochroman-related structures can effectively suppress the production of these cytokines. For instance, pyrano-isochromanone derivatives were found to inhibit the production of IL-6 and TNF-α in in vitro studies using THP-1 cells. researchgate.net These findings were further validated in an in vivo mouse model, where the compounds led to a reduction in cytokine levels. researchgate.net As discussed previously, the targeting of the NLRP3 inflammasome by an isochroman derivative also implies an inhibition of its downstream cytokines, IL-1β and IL-18. researchgate.net This demonstrates that compounds based on the isochroman scaffold can exert anti-inflammatory effects by down-regulating the production of key pro-inflammatory mediators in non-human models.

Modulation of Inflammatory Pathways (e.g., NLRP3 Inflammasome Targeting in Animal Models)

Antimicrobial Properties (in vitro)

The antimicrobial characteristics of isochroman-8-ol and its derivatives have been a subject of scientific investigation, revealing potential applications in combating various microbial pathogens. In vitro studies have demonstrated a spectrum of activity against both bacteria and fungi.

Antibacterial Activity Against Gram-Positive Bacteria

Derivatives of isochroman have shown notable efficacy against Gram-positive bacteria. One such derivative, sphaeropsidin A, has been reported to be effective against several strains, including the antibiotic-resistant pathogen methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comcolab.ws The minimum inhibitory concentration (MIC) values for sphaeropsidin A have been observed to be in the range of 6.25 μg/mL to 12.5 μg/mL against various test strains. mdpi.comcolab.ws Furthermore, at concentrations below the MIC, sphaeropsidin A has been shown to inhibit the formation of biofilms by MRSA. mdpi.comcolab.ws

Other isochroman derivatives, such as eutypellol A and B, have demonstrated weak antibacterial effects against S. aureus. mdpi.com Penicitrisochroman A, another related compound, exhibited selective antimicrobial action against Gram-positive bacteria with MIC values ranging from 32 to 256 µg/mL. researchgate.net

Table 1: In Vitro Antibacterial Activity of Isochroman Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Sphaeropsidin A | Gram-positive bacteria | Effective | 6.25 - 12.5 | mdpi.comcolab.ws |

| Sphaeropsidin A | MRSA | Biofilm inhibition | Sub-inhibitory | mdpi.comcolab.ws |

| Eutypellol A & B | S. aureus | Weak | Not specified | mdpi.com |

| Penicitrisochroman A | Gram-positive bacteria | Selective | 32 - 256 | researchgate.net |

Antifungal Activity

The antifungal potential of isochroman derivatives has been evaluated against a range of fungal species, including both plant and human pathogens. Sphaeropsidin A has shown significant in vitro antifungal activity against several plant pathogenic fungi, with MIC values reported between 0.3 and 63 μg/ml. frontiersin.orgfrontiersin.org This compound has also demonstrated efficacy against the human pathogen Candida auris, where it was found to be fungistatic and capable of inhibiting biofilm formation. colab.wsmdpi.comnih.gov To mitigate its cytotoxicity, sphaeropsidin A has been encapsulated in liposomes, a formulation that retains its antifungal properties. mdpi.comnih.gov

Other isochroman derivatives isolated from the fungus Cadophora sp. have displayed antifungal activity against Cryptococcus neoformans and Candida albicans, with MIC values ranging from 20 to 40 μg/mL. researchgate.net Additionally, penicitrisochroman A and coniochaetone A have shown activity against Candida albicans. researchgate.net

Table 2: In Vitro Antifungal Activity of Isochroman Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sphaeropsidin A | Plant pathogenic fungi | 0.3 - 63 | frontiersin.orgfrontiersin.org |

| Sphaeropsidin A | Candida auris | Not specified | colab.wsmdpi.comnih.gov |

| Cadophora sp. derivatives | Cryptococcus neoformans | 20 - 35 | researchgate.net |

| Cadophora sp. derivatives | Candida albicans | 30 - 40 | researchgate.net |

| Penicitrisochroman A | Candida albicans | 32 - 256 | researchgate.net |

| Coniochaetone A | Candida albicans | 16 | researchgate.net |

Antiplatelet Aggregation Activity (in vitro)

Certain isochroman derivatives have been investigated for their ability to modulate platelet function in vitro. Two specific derivatives, 1-(3'-methoxy-4'-hydroxy-phenyl)-6,7-dihydroxy-isochroman and 1-phenyl-6,7-dihydroxy-isochroman, which were identified in olive oil, have been shown to inhibit platelet aggregation. researchgate.net

These compounds effectively inhibited platelet aggregation induced by collagen and arachidonic acid. researchgate.net However, they did not show an inhibitory effect on aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). In addition to their antiplatelet effects, these isochromans were also found to be potent free radical scavengers and were capable of inhibiting the release of thromboxane. researchgate.net

Cytotoxicity Against Cancer Cell Lines (in vitro)

The cytotoxic potential of isochroman derivatives against various cancer cell lines has been a focus of in vitro research, revealing promising, albeit preliminary, results for their potential as anticancer agents.

Evaluation in Human Cancer Cell Lines (e.g., MCF-7, A549, Hela, KB)

Sphaeropsidin A has been evaluated against the National Cancer Institute's 60-cell line panel and demonstrated notable cytotoxic effects, particularly against melanoma and kidney cancer cell lines. scispace.com The IC50 values for sphaeropsidin A against a range of human cancer cell lines, including KB (oral carcinoma), SGC-7901 (gastric adenocarcinoma), SW1116 (colon adenocarcinoma), and A549 (lung carcinoma), have been reported to be between 6.74 and 46.64 µM. mdpi.com Furthermore, sphaeropsidin A has exhibited cell-type selective cytotoxicity and has been shown to inhibit the migration of metastatic breast adenocarcinoma (MDA-MB-231) cells at concentrations that are not cytotoxic. ebi.ac.uk

Other isochroman derivatives, penicitrisochroman A and an analogue, displayed cytotoxic activity against A549, MCF-7 (breast adenocarcinoma), MDA-MB-231, HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cell lines, with IC50 values ranging from 6.7 ± 0.2 to 29.6 ± 2.2 µg/mL. researchgate.net Dipleosporalones A and B, two other isochroman derivatives, have shown potent activity against human breast cancer cell lines MDA-MB-231 and MCF-7, human gastric cancer cell line MGC-803, HeLa cells, and the human lung epithelial carcinoma A549 cell line. mdpi.com

Table 3: In Vitro Cytotoxicity of Isochroman Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 | Reference |

|---|---|---|---|---|

| Sphaeropsidin A | KB, SGC-7901, SW1116, A549 | Cytotoxic | 6.74 - 46.64 µM | mdpi.com |

| Sphaeropsidin A | MDA-MB-231 | Migration inhibition | Subcytotoxic | ebi.ac.uk |

| Penicitrisochroman A & derivative | A549, MCF-7, MDA-MB-231, HeLa, AGS | Cytotoxic | 6.7 ± 0.2 - 29.6 ± 2.2 µg/mL | researchgate.net |

| Dipleosporalones A & B | MDA-MB-231, MCF-7, MGC-803, HeLa, A549 | Strong activity | Not specified | mdpi.com |

Neuroprotective Potential (in vitro/animal models)

Based on the conducted literature search, no specific information was found regarding the neuroprotective potential of this compound or its derivatives in either in vitro or animal models.

Enzyme Modulation Studies

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease. nih.gov Research into the AChE inhibitory potential of isochroman derivatives has revealed promising candidates with potent activities.

A series of novel isochroman-4-one (B1313559) derivatives synthesized from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one demonstrated significant inhibitory effects on AChE. mdpi.comnih.gov In one study, a number of these derivatives exhibited more potent inhibition than the standard drug donepezil. mdpi.com The most active compound from this series, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (compound 10a ), displayed an exceptionally low IC₅₀ value of 1.61 nM. mdpi.com Another potent inhibitor from a different series, compound 13b , showed an IC₅₀ of 3.54 nM. mdpi.com

Kinetic and molecular modeling studies have provided insights into the mechanism of inhibition. mdpi.comnih.gov For instance, compound 10a was identified as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.gov This dual-binding capability is considered a beneficial characteristic for AChE inhibitors in the context of Alzheimer's disease treatment. mdpi.com Similarly, a study on isothiochromanone derivatives bearing an N-benzyl pyridinium (B92312) moiety found that the most potent compound, 15a , was a mixed-type inhibitor that also binds to both the CAS and PAS of AChE. nih.gov

The structure-activity relationship of these derivatives indicates that specific substitutions on the isochroman framework are crucial for their inhibitory potency. The inhibitory activities of these compounds were evaluated using the Ellman's assay. mdpi.com

The following table summarizes the acetylcholinesterase inhibitory activities of selected isochroman derivatives.

| Compound | Chemical Name | IC₅₀ (nM) |

| 10a | (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide | 1.61 |

| 13b | Not specified in source | 3.54 |

| 15a | Not specified in source | 2.7 |

| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | 12.06 |

Structure Activity Relationship Sar Studies of Isochroman 8 Ol Derivatives

Influence of Substituents on Biological Potency

The type, position, and orientation of substituents on the isochroman (B46142) ring system play a pivotal role in determining the biological potency of the derivatives. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion, and target binding affinity.

| Derivative | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-Phenylisochroman-8-ol | Staphylococcus aureus | 12.8 vulcanchem.com |

| 6-Methoxythis compound | Pseudomonas aeruginosa | 27.6 vulcanchem.com |

| 8-Hydroxy-3,7-dimethylisochroman | Candida albicans | 52.1 vulcanchem.com |

This table presents the Minimum Inhibitory Concentration (MIC) for select this compound derivatives, illustrating how different substituents influence antimicrobial potency against various pathogens. vulcanchem.com

Role of Hydroxyl and Methoxy (B1213986) Groups in Activity Profiles

The presence and number of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical determinants of the biological activity of isochroman derivatives, particularly their antioxidant potential. tandfonline.com Studies comparing hydroxy-1-aryl-isochroman derivatives with varying degrees of hydroxylation reveal a direct correlation between the number of hydroxyl groups and antioxidant capacity. tandfonline.comresearchgate.net

Derivatives with two, three, or four hydroxyl groups (ISO-2, ISO-3, and ISO-4, respectively) exhibit significantly higher activity against mitochondrial lipid peroxidation compared to derivatives with no hydroxyl groups (ISO-0) or the reference antioxidant Trolox. tandfonline.comresearchgate.net Specifically, free o-diphenolic groups are considered positive determinants for antioxidant activity. researchgate.net The reducing and radical-scavenging activities are also directly related to the number of free hydroxyl moieties. researchgate.netnih.gov Interestingly, while increased hydroxylation boosts antioxidant action, it can have varied effects on other activities like cytoprotection, where derivatives with fewer or no hydroxyl groups sometimes show more pronounced effects. tandfonline.comresearchgate.net For example, ISO-0, a derivative lacking hydroxyl groups, was found to be a strong reducer of microglial nitric oxide production, whereas the multi-hydroxylated ISO-3 was ineffective in this regard. researchgate.net

| Compound | Number of -OH Groups | Activity against Lipid Peroxidation | Effect on Microglial Nitric Oxide | Effect on Cell Viability |

|---|---|---|---|---|

| ISO-0 | 0 | Lower | Strongly reducing tandfonline.comresearchgate.net | Increased tandfonline.comresearchgate.net |

| ISO-2 | 2 | Higher tandfonline.comresearchgate.net | Less pronounced effect tandfonline.comresearchgate.net | Minor effect tandfonline.comresearchgate.net |

| ISO-3 | 3 | Higher tandfonline.comresearchgate.net | Ineffective tandfonline.comresearchgate.net | Increased tandfonline.comresearchgate.net |

| ISO-4 | 4 | Higher tandfonline.comresearchgate.net | Less pronounced effect tandfonline.comresearchgate.net | No significant increase tandfonline.comresearchgate.net |

This table summarizes the differential effects of hydroxy-1-aryl-isochroman derivatives based on their degree of hydroxylation, highlighting the distinct roles of hydroxyl groups in various biological activity profiles. tandfonline.comresearchgate.net

Stereochemical Effects on Biological Activity

Chirality, a key stereochemical factor, significantly influences the biological activity of isochroman derivatives. researchgate.net The isochroman scaffold can contain multiple stereogenic centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can exhibit markedly different pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral. slideshare.net

The synthesis of optically active isochroman derivatives, for example through the oxa-Pictet-Spengler reaction using chiral starting materials like (R)- or (S)-propylene oxide, allows for the investigation of individual stereoisomers. unideb.humdpi.com In addition to central chirality, some complex isochroman derivatives, such as biaryl-type dimers, can exhibit axial chirality (atropisomerism). researchgate.netmdpi.com Studies on atropodiastereomers have shown that they can possess profoundly different bioactivities, underscoring the importance of controlling the three-dimensional structure in drug design. researchgate.netmdpi.com The distinct spatial arrangement of substituents in different stereoisomers affects their binding to target sites, which can lead to one isomer being highly active while another is inactive or exhibits a different type of activity altogether.

Impact of Aromatic Ring Substitutions on Isochroman Functionality

Substitutions on the fused benzene (B151609) ring of the isochroman nucleus directly modulate the molecule's electronic environment and, consequently, its functionality. The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. vulcanchem.com The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is critical. libretexts.org

EDGs, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, which can enhance its reactivity and interaction with certain biological targets. ucalgary.ca Conversely, EWGs, like halogens (e.g., -Br) or nitro groups (-NO₂), decrease the ring's electron density. ucalgary.cajournals.co.za This modification of electron density influences the molecule's ability to participate in key biological interactions, such as hydrogen bonding or π-π stacking with receptor sites.

The position of the substituent is also crucial. For example, in studies of isochroman-4-one (B1313559), a related compound, substitution at the C-6 position was found to confer greater vasodilation potency compared to substitutions at the C-7 and C-8 positions. slideshare.net The introduction of a bromine atom at the 6-position of an isochroman has been explored for its electronic effects on biological activity. journals.co.za These findings indicate that strategic placement of substituents on the aromatic ring is a key strategy for fine-tuning the function and potency of this compound derivatives. researchgate.net

Biosynthetic Pathways and Biotransformation of Isochroman 8 Ol in Microorganisms

Polyketide Biosynthesis Routes

The biosynthesis of the isochroman (B46142) ring system originates from the polyketide pathway, a primary route for generating a vast diversity of secondary metabolites in fungi and bacteria. rasmusfrandsen.dknih.gov This process is analogous to fatty acid synthesis, involving the sequential condensation of simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA. nih.govwikipedia.org

The assembly is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org There are several types of PKSs, with Type I and Type II being most relevant to the formation of aromatic structures like isochromans. pnas.orgnih.gov

Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain elongation and modification. nih.gov These are common in the biosynthesis of complex polyketides like macrolides. actascientific.com The biosynthetic gene cluster for the isochroman NFAT-133, for instance, contains highly disordered Type I modular PKS genes. researchgate.net

Type II PKSs are complexes of discrete, monofunctional enzymes that work iteratively to construct the polyketide chain. pnas.org This type is responsible for producing many aromatic polyketides. nih.gov The process begins with a starter unit (e.g., acetyl-CoA) which is sequentially elongated by extender units (e.g., malonyl-CoA). The resulting highly reactive poly-β-keto chain is then subjected to a series of cyclization and aromatization reactions, catalyzed by enzymes such as ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs), to form the final aromatic ring system. pnas.org

The initial polyketide backbone undergoes significant modifications by tailoring enzymes, which introduce functional groups like hydroxyls (such as the one at the C-8 position in Isochroman-8-ol), methyls, or glycosyl moieties. actascientific.com These enzymatic modifications, including hydroxylations, are often the final steps in the pathway, leading to the vast structural diversity observed in natural isochroman derivatives. nih.gov

| Key Step/Component | Description | Enzymes/Domains Involved | Reference |

| Chain Initiation | Loading of a starter unit, typically acetyl-CoA. | Acyltransferase (AT) | nih.gov |

| Chain Elongation | Stepwise condensation with extender units, typically malonyl-CoA. | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) | wikipedia.orgnih.gov |

| Reductive Processing | Optional reduction of β-keto groups during elongation. | Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER) | wikipedia.org |

| Cyclization/Aromatization | Formation of the aromatic ring system from the linear polyketide chain. | Aromatase (ARO), Cyclase (CYC) | pnas.org |

| Tailoring | Post-PKS modifications such as hydroxylation, methylation, or glycosylation. | Hydroxylases, Methyltransferases, Glycosyltransferases | actascientific.com |

Fungal Oxidation and Metabolic Transformations

Filamentous fungi, particularly from the genera Aspergillus and Penicillium, are well-documented for their ability to metabolize and structurally modify xenobiotic compounds, including the isochroman skeleton. conicet.gov.arresearchgate.net These biotransformation processes often involve introducing oxygen atoms to create more polar, hydroxylated, or oxidized derivatives. conicet.gov.arisroset.org

A study on the biotransformation of isochroman using Aspergillus niger demonstrated its capacity for oxidation. When incubated with isochroman, A. niger produced several metabolites, with 3,4-dihydro-1H-isochromen-1-one being the major product (48% yield), alongside 1,1'-oxodiisochromane (37%) and 3,4-dihydro-1H-isochromen-1-ol (10%). conicet.gov.ar This indicates a robust enzymatic system capable of acting on the isochroman ring. conicet.gov.arresearchgate.net

Similarly, research involving the phytopathogenic fungus Penicillium sp. showed its ability to metabolize isochroman. isroset.orgisroset.org After 22 days of incubation in a potato dextrose broth, the fungus transformed isochroman into 3,4-dihydro-1H-2-benzopyran-3-one, also known as 3-isochromanone. isroset.orgisroset.org This transformation involves the specific oxidation of the C-3 position, showcasing the regioselectivity of the fungal enzymes. isroset.org These studies highlight how different fungal species can yield distinct oxidation products from the same isochroman core.

| Microorganism | Substrate | Culture Conditions | Resulting Metabolite(s) | Key Finding | Reference |

| Aspergillus niger | Isochroman | Growing cells in Czapeck medium, incubated for 7 days. | 3,4-dihydro-1H-isochromen-1-one, 1,1'-oxodiisochromane, 3,4-dihydro-1H-isochromen-1-ol | The fungus performs chemodivergent oxidation, producing multiple oxidized derivatives. | conicet.gov.ar |

| Penicillium sp. | Isochroman | Whole cells in potato dextrose broth, incubated for 22 days. | 3,4-dihydro-1H-2-benzopyran-3-one (3-isochromanone) | The fungus introduces an oxygen atom specifically at the C-3 position. | isroset.orgisroset.org |

Enzymatic Bioconversion Processes

The metabolic transformations observed in fungi are driven by specific enzymatic activities. These bioconversions are valuable because they can perform regio- and stereo-selective reactions that are often difficult to achieve through traditional chemical synthesis. isroset.org

In the fungal oxidation of isochroman, cytochrome P450 monooxygenases are strongly implicated as key catalysts. conicet.gov.ar These enzymes are known for their ability to hydroxylate a wide range of substrates. conicet.gov.ar Experiments using Aspergillus niger with cytochrome P450 inhibitors supported the involvement of these enzymes in the oxidation process. conicet.gov.arresearchgate.net The ability of A. niger to hydroxylate various natural products is well-established, and this capability extends to the isochroman ring system. conicet.gov.arnih.gov

Besides oxidation, other enzymatic processes can modify the isochroman structure. Lipases, for example, have been used for the kinetic resolution of racemic isochroman derivatives. wits.ac.za In one chemoenzymatic approach, alcohol dehydrogenases (ADHs) were employed for the asymmetric reduction of ketones to produce enantiomerically pure arylpropanols, which then served as precursors for synthesizing 1-aryl-3-methylisochroman derivatives. researchgate.net While not a direct modification of a pre-existing isochroman ring, this demonstrates the utility of enzymes in constructing chiral isochroman structures. researchgate.net The use of whole microbial cells as biocatalysts is often preferred as it harnesses the entire metabolic machinery of the organism for complex transformations. isroset.org

| Enzyme Type | Microbial Source (Example) | Reaction Catalyzed on Isochroman or Precursor | Outcome/Product | Reference |

| Cytochrome P450 Monooxygenase | Aspergillus niger | Oxidation/Hydroxylation of the isochroman ring. | 3,4-dihydro-1H-isochromen-1-one, 3,4-dihydro-1H-isochromen-1-ol | Introduction of oxygen atoms at various positions on the isochroman skeleton. |

| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis, Rhodococcus ruber | Asymmetric reduction of an aryl propanone precursor. | Enantiopure arylpropanols for isochroman synthesis. | Synthesis of specific stereoisomers of isochroman derivatives. |

| Lipase (B570770) | Not specified | Stereospecific deacetylation of an isochroman acetate (B1210297) derivative. | Enantiomeric separation of isochroman-4-ol. | Kinetic resolution of racemic isochroman mixtures. |

| Oxidase | Aspergillus niger (MAO-N variant) | Oxidation of tetrahydroisoquinolines (related structures). | Iminium intermediates for further chemical modification. | Chemoenzymatic synthesis of C(1)-allylated tetrahydroisoquinolines. |

Computational and Theoretical Chemistry of Isochroman 8 Ol

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. frontiersin.org These methods are crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. frontiersin.orgresearchgate.net The process involves predicting the preferred orientation and conformation of the ligand when bound to the target's active site and estimating the strength of the interaction, often expressed as a binding energy or docking score. dergipark.org.tr

While specific molecular docking studies focused exclusively on isochroman-8-ol are not extensively documented in the reviewed literature, research on analogous isochroman (B46142) derivatives demonstrates the application of these methods to this class of compounds. For instance, derivatives of isochromen-1-one have been docked against the cyclooxygenase-1 (COX-1) receptor to evaluate their anti-inflammatory potential. rjptonline.orgresearchgate.net In one such study, an isochromen-1-one analog of the drug Etodolac showed a strong binding affinity with a docking score of -8.2 kcal/mol, which was greater than standard anti-inflammatory drugs like Diclofenac (-7.7 kcal/mol) and the parent drug Etodolac (-7.0 kcal/mol). rjptonline.org

Similarly, docking studies on novel isoquinoline (B145761) derivatives, which share a structural resemblance to isochromans, were conducted against the COX-2 active site to rationalize their structure-activity relationships for anti-inflammatory and anti-arthritic effects. nih.gov Other research has utilized docking to explore the antimicrobial potential of isoxazoline (B3343090) derivatives against glucosamine-6-phosphate synthase. dergipark.org.tr These studies collectively highlight the utility of molecular docking in assessing the therapeutic potential of the isochroman scaffold by predicting interactions with key biological targets.

Table 1: Examples of Molecular Docking Studies on Isochroman-Related Scaffolds

| Compound Class | Target Protein | Docking Software | Key Findings | Reference(s) |

|---|---|---|---|---|

| Isochromen-1-one derivatives | Prostaglandin H2 Synthase (COX-1) | AutoDock v. 1.5.6 | Identified compounds with higher binding affinity than standard drugs. | rjptonline.orgresearchgate.net |

| Isoquinoline derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Predicted plausible binding modes to rationalize anti-arthritic activity. | nih.gov |

| Isoxazoline derivatives | Glucosamine-6-phosphate synthase | Autodock (4.2) | Investigated binding interactions to explain antimicrobial activity. | dergipark.org.tr |

| 3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethylisochroman-1-one | Not Applicable (Molecular Modeling) | MOPAC | Calculated stability of tautomers, confirming the major tautomer. | gssrr.org |

Quantum Chemical Calculations (e.g., ab initio methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine electronic structure, molecular geometry, and chemical reactivity without reliance on empirical data. researchgate.netnumberanalytics.com These calculations solve the Schrödinger equation to provide information on electron distribution, molecular orbitals (like the HOMO and LUMO), and the energy of different molecular states. numberanalytics.comccsenet.org

For the isochroman scaffold, quantum chemical calculations have been instrumental. DFT calculations have been used to investigate the radical scavenging activity of synthetic isochroman-derivatives of hydroxytyrosol (B1673988), a natural antioxidant. researchgate.net These studies calculated properties like bond dissociation enthalpy (BDE) to understand how the isochroman structure contributes to antioxidant effects. researchgate.net In another study, the ground state rotational spectrum of isochroman was analyzed using a combination of microwave spectroscopy and quantum chemical calculations (MP2/6-311++G(d,p) level of theory), which allowed for the accurate determination of its molecular structure. researchgate.net

Furthermore, ab initio methods have been applied to study the potential energy surface and conformational landscape of isochroman and its analogue, isothiochroman. researchgate.net Such calculations provide deep insights into the molecule's stability, electronic properties (hardness, electrophilicity), and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.netnih.gov

Table 2: Application of Quantum Chemical Calculations to the Isochroman Scaffold

| Study Focus | Method(s) Used | Key Properties Calculated | Investigated Compound(s) | Reference(s) |

|---|---|---|---|---|

| Radical Scavenging Activity | DFT (M05-2X), G3, G4 | Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Affinity (PA) | Isochroman-derivatives of hydroxytyrosol | researchgate.net |

| Molecular Structure | Microwave Spectroscopy, Quantum Chemical Calculations (MP2) | Rotational constants, Centrifugal distortion constants, Carbon skeleton geometry | Isochroman | researchgate.net |

| Conformational Landscape | Ab initio Calculations | Potential energy surface, Hardness, Electrophilicity, HOMO/LUMO energies | Isochroman, Isothiochroman | researchgate.net |

| Electronic Structure | DFT (B3LYP) | Optimized molecular structure, Frontier molecular orbitals, Vibrational frequencies | Sulfonamide-Schiff base derivative (for methodological context) | nih.gov |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. youtube.com The study of these conformers and their relative energies is essential for understanding a molecule's physical properties and biological activity, as the three-dimensional shape is often critical for receptor binding. nih.gov This analysis can be performed using experimental techniques like NMR spectroscopy or theoretical methods, including DFT and other computational chemistry approaches. nih.gov

The conformational behavior of the isochroman ring system has been a subject of theoretical investigation. Studies on various isochroman derivatives have used a combination of ¹H NMR spectrometry and computational calculations to determine their preferred conformations. nih.gov For 1-(aminomethyl)-dihydroxyisochromans, this analysis revealed that the presumed active groups are held in a specific spatial relationship that mimics the pharmacophoric conformation of catecholamines like norepinephrine. nih.gov

DFT calculations have been applied to analyze the conformations of isochroman-1-ones, revealing that while a "closed" conformer was often found in the crystal state, an "open" conformer was calculated to be thermochemically more stable for all examined compounds. researchgate.net This highlights the ability of computational methods to identify stable conformers that may not be observed in solid-state experiments. Further studies on synthetic isochroman-derivatives of hydroxytyrosol also employed DFT (using the 6-31G basis set) for conformational analysis as a preliminary step to calculating their antioxidant properties. researchgate.net These examples underscore the importance of conformational analysis in establishing the most stable and likely bioactive shapes of isochroman-based molecules.

Table 3: Conformational Analysis Studies on Isochroman Derivatives

| Compound Type | Method(s) | Focus of Analysis | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-(aminomethyl)-dihydroxyisochromans | ¹H NMR, Theoretical Calculations | Spatial relationship of active groups | Conformation mimics that of active norepinephrine. | nih.gov |

| Isochroman-1-ones | Single-crystal X-ray, DFT | Comparison of solid-state and thermochemically stable conformers | The "open" conformer is thermochemically more stable, though the "closed" conformer is found in crystals. | researchgate.net |

| Bis-isochroman derivatives | DFT Conformational Analysis, VCD, NOE | Correlation of relative configuration of chirality elements | Combination of methods allowed determination of axial and central chirality. | mdpi.com |

| Isochroman-derivatives of hydroxytyrosol | DFT (6-31G) | Determination of low-energy conformers | Performed as a basis for subsequent single-point energy calculations. | researchgate.net |

Network Pharmacology Approaches for Target Identification

Network pharmacology is an emerging field that aims to understand the complex interactions between drugs, biological targets, and diseases from a network perspective. rsc.org This approach moves beyond the "one drug, one target" paradigm to embrace the reality that many compounds act on multiple targets, which collectively contribute to their therapeutic effect. rjptonline.orgrsc.org The methodology involves constructing and analyzing networks that link chemical compounds to their protein targets and associated disease pathways to predict mechanisms of action and identify novel therapeutic uses. frontiersin.orgnih.gov

While no specific network pharmacology studies have been published focusing on this compound, the approach provides a powerful theoretical framework for identifying its potential biological targets. The general workflow for such an investigation would include:

Compound Target Prediction: Using databases such as PharmMapper, PubChem, and the Therapeutic Target Database, potential protein targets for this compound would be predicted based on structural similarity to known ligands. nih.gov

Disease-Associated Gene Collection: Relevant genes for a specific disease of interest would be collected from databases like GeneCards and OMIM. frontiersin.org

Network Construction: The predicted compound targets and disease-related genes would be integrated to construct a protein-protein interaction (PPI) network. nih.gov This network visualizes the complex interplay between the compound's potential targets within the context of the disease's biological pathways.

Enrichment and Pathway Analysis: Functional enrichment analysis (e.g., GO and KEGG pathway analysis) would be performed on the network's key targets to identify the biological processes and signaling pathways that are most likely to be modulated by the compound. frontiersin.orgmdpi.com

This in silico approach can generate hypotheses about the polypharmacological effects of a compound like this compound, prioritizing key targets and pathways for subsequent experimental validation. mdpi.com

Advanced Functionalization and Derivatization Strategies of Isochroman 8 Ol

Synthesis of Ether and Ester Derivatives

The hydroxyl group at the C-8 position of Isochroman-8-ol is a prime site for functionalization, allowing for the synthesis of a wide array of ether and ester derivatives. These modifications are often pursued to enhance the lipophilicity and, consequently, the pharmacokinetic profile of potential drug candidates. vulcanchem.com

Esterification of this compound is commonly achieved by reaction with various acyl chlorides. vulcanchem.com This straightforward approach allows for the introduction of a diverse range of acyl groups, thereby modulating the molecule's biological activity and physical properties. A general scheme for the synthesis of ester derivatives from an isochroman (B46142) alcohol involves reacting the parent compound with an appropriate acid chloride.